2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multi-step organic reactions. The starting materials are usually indole derivatives, which undergo a series of reactions including alkylation, methoxylation, and vinylation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)ethyl)-1,3,3-trimethyl-3H-indolium acetate
- 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)propyl)-1,3,3-trimethyl-3H-indolium acetate
Uniqueness
The uniqueness of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate lies in its specific chemical structure, which imparts unique properties and activities compared to other similar compounds. These properties may include specific binding affinities, reactivity, and biological activities.
Eigenschaften
CAS-Nummer |
83949-82-0 |
---|---|
Molekularformel |
C27H34N2O3 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
5-methoxy-2,3,3-trimethyl-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2H-indol-1-ium;acetate |
InChI |
InChI=1S/C25H31N2O.C2H4O2/c1-17-24(2,3)20-16-18(28-7)12-13-22(20)27(17)15-14-23-25(4,5)19-10-8-9-11-21(19)26(23)6;1-2(3)4/h8-17H,1-7H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WNXQKWADOSVZGV-UHFFFAOYSA-M |
Isomerische SMILES |
CC1C(C2=C([N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.CC(=O)[O-] |
Kanonische SMILES |
CC1C(C2=C([N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.